N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its biological activities and applications.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: This derivative has additional methoxy groups, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS2/c16-8-2-4-10-13(12(8)17)19-15(23-10)20-14(21)7-1-3-9-11(5-7)22-6-18-9/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNUYBJYXFXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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